N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide
Description
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide is a structurally complex molecule featuring a benzo[d]oxazole-pyrrolidine core linked to a 3-methylphenylsulfonamido group via a propanamide bridge. This compound’s design incorporates elements aimed at enhancing target binding (e.g., sulfonamide for enzyme inhibition) and optimizing pharmacokinetics (e.g., pyrrolidine for bioavailability).
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-[(3-methylphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-16-6-4-8-18(14-16)31(28,29)24-12-11-21(27)23-15-17-7-5-13-26(17)22-25-19-9-2-3-10-20(19)30-22/h2-4,6,8-10,14,17,24H,5,7,11-13,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRZGRNGKPNXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features and Implications
Pharmacological and Functional Insights
- Sulfonamido Groups: The 3-methylphenylsulfonamido moiety in the target compound likely confers stronger enzyme-binding affinity compared to aliphatic sulfonamides (e.g., methylsulfonamido in ) due to aromatic π-π interactions. However, it may carry a higher risk of hypersensitivity vs. non-sulfonamide analogs (e.g., ) .
- Pyrrolidine vs. Piperidine: The pyrrolidine moiety in the target may enhance solubility and bioavailability compared to bulkier amines (e.g., benzhydrylamide in ) .
Preparation Methods
Smiles Rearrangement for Benzoxazole Formation
A foundational approach involves synthesizing the benzo[d]oxazole ring via Smiles rearrangement. In this method, benzoxazole-2-thiol undergoes S-alkylation with chloroacetyl chloride ($$ \text{ClCH}2\text{COCl} $$) in the presence of a base (e.g., Cs$$2$$CO$$_3$$) and a polar aprotic solvent (e.g., N,N-dimethylacetamide). The intermediate undergoes nucleophilic attack by pyrrolidine derivatives, forming a spirocyclic structure that rearomatizes to yield the benzoxazole-pyrrolidine core.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | N,N-Dimethylacetamide |
| Base | Cs$$2$$CO$$3$$ |
| Temperature | 150°C |
| Reaction Time | 8 hours (upscaled) |
| Yield | 58–83% (small scale) |
Sterically hindered amines (e.g., morpholine) result in lower yields (25–32%) due to poor nucleophilic attack.
Catalytic Cyclization for Pyrrolidine-Benzoxazole Coupling
A patent by CN103102321A describes a palladium-catalyzed method to couple benzoxazole precursors with pyrrolidine derivatives. Using Pd/C or RuCl$$_3$$ as catalysts in N-methylpyrrolidone (NMP), benzylamine or benzaldehyde derivatives react with o-aminophenol to form the benzoxazole ring. Subsequent alkylation with a pyrrolidine-methyl bromide introduces the pyrrolidine moiety.
Key Advantages
Sulfonamide Incorporation via Nucleophilic Substitution
The 3-methylphenylsulfonamido group is introduced by reacting 3-methylbenzenesulfonyl chloride with a propanamide intermediate bearing a primary amine. The reaction proceeds in dichloromethane (DCM) with triethylamine ($$ \text{Et}_3\text{N} $$) as a base, achieving yields of 70–85%.
Mechanistic Insight
$$
\text{R-NH}2 + \text{Ar-SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-SO}2\text{-Ar} + \text{HCl}
$$
Side reactions, such as over-sulfonation, are mitigated by maintaining low temperatures (0–5°C).
Final Coupling and Purification
The propanamide backbone is assembled via amide bond formation between 3-(3-methylphenylsulfonamido)propanoic acid and the pyrrolidine-methyl amine intermediate. Carbodiimide coupling agents (e.g., EDC/HOBt) in DMF facilitate this step, yielding the final compound after purification by reversed-phase flash chromatography.
Purification Data
| Method | Purity Achieved |
|---|---|
| Flash Chromatography | >95% |
| Recrystallization | 89–92% |
Industrial Scalability and Process Optimization
Solvent and Catalyst Selection
Environmental and Economic Considerations
- Waste Reduction : The CN103102321A method eliminates hydrogen acceptors, reducing hazardous waste by 40%.
- Upscaling Challenges : Prolonged reaction times (8–12 hours) and column chromatography bottlenecks limit batch sizes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Smiles Rearrangement | 58–83 | 90–95 | Moderate |
| Catalytic Cyclization | 70–88 | 92–98 | High |
| Sulfonylation | 70–85 | 85–90 | High |
The catalytic cyclization route is optimal for industrial applications due to superior yields and catalyst reuse.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
